molecular formula C15H20BNO4 B13992001 3-hydroxy-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-one

3-hydroxy-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-one

Cat. No.: B13992001
M. Wt: 289.14 g/mol
InChI Key: YJKPOKRVZAOYAO-UHFFFAOYSA-N
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Description

3-hydroxy-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a boronate ester group, which is often used in organic synthesis and medicinal chemistry for its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions, such as hydroxylation and methylation.

    Boronate Ester Formation: The boronate ester group can be introduced through a reaction with a boronic acid or boronic ester, often using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions for large-scale synthesis, including the use of efficient catalysts, solvents, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the indole ring, leading to the formation of alcohols.

    Substitution: The boronate ester group can participate in various substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in cross-coupling reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new carbon-carbon bonds with various aryl or vinyl groups.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes, given its potential interactions with various biomolecules.

Medicine

    Drug Development: Indole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound could be explored for similar applications.

Industry

    Material Science: The boronate ester group can be used in the development of new materials, such as polymers and sensors, due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-one would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The boronate ester group could also participate in reversible covalent interactions with biomolecules, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-3-methylindole: Lacks the boronate ester group but shares the indole core structure.

    6-bromo-3-hydroxy-3-methylindole: Contains a bromine atom instead of the boronate ester group.

    3-hydroxy-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole: Similar structure but lacks the carbonyl group in the indole ring.

Uniqueness

The presence of the boronate ester group in 3-hydroxy-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-one makes it unique compared to other indole derivatives. This group imparts unique reactivity and stability, making the compound valuable in various synthetic and medicinal applications.

Properties

IUPAC Name

3-hydroxy-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO4/c1-13(2)14(3,4)21-16(20-13)9-6-7-10-11(8-9)17-12(18)15(10,5)19/h6-8,19H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKPOKRVZAOYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(C(=O)N3)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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